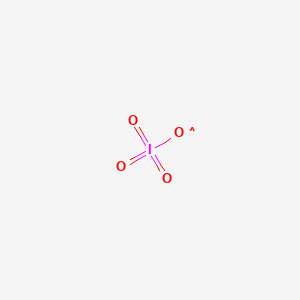
Tetraoxidoiodine(.)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iodine tetraoxide is an inorganic radical and an iodine oxide.
Scientific Research Applications
Tetracycline in Regeneration Procedures :
- Tetracycline has been utilized effectively in regeneration procedures due to its positive effects with bone graft materials and regeneration of extraction socket bone. It is also noted for its traditional antibacterial effect. A study highlights its use in treating peri-implantitis, demonstrating improved clinical results and reduced probing depth when used in conjunction with an osseous graft (Park, 2012).
Tetrandrine in Cardiac Protection and I/R Injury :
- Tetrandrine, a bisbenzylisoquinoline alkaloid, has shown promise in protecting against cardiac ischemia–reperfusion (I/R) injury. It operates by up-regulating the expression of p-STAT3 and Hexokinase II, reducing lactate dehydrogenase, and caspase 3 levels, thus restoring mitochondrial energy metabolism and enhancing glycolysis in cardiac cells (Zhang et al., 2017).
Tetrathiafulvalene in Dye-Sensitized Solar Cells :
- Tetrathiafulvalene (TTF) has been investigated as an organic iodine-free redox mediator in electrolytes for dye-sensitized solar cells. Although it exhibits some limitations compared to the iodide/triiodide system, such as lower open-circuit voltage and shorter electron lifetimes, it still presents a one-electron transfer system with potential applications in renewable energy technologies (Yu et al., 2012).
Tetracycline Impacts on Mitochondrial Function :
- The impact of tetracycline antibiotics, particularly doxycycline, on mitochondrial function has been a significant area of study. Tetracyclines are known to impair mitochondrial translation and function, leading to changes in gene expression and physiology across a range of model systems, including cultured cells, organisms, and plants (Chatzispyrou et al., 2015).
Non-Antibiotic Properties of Tetracyclines :
- Tetracyclines exhibit a range of non-antibiotic properties affecting inflammation, proteolysis, angiogenesis, apoptosis, and bone metabolism. These properties have broadened their potential therapeutic applications beyond their traditional use as antibiotics, including treatments for various diseases such as rosacea, cancer metastasis, and autoimmune disorders (Sapadin & Fleischmajer, 2006).
Tetrandrine's Role in Attenuating Cardiac Hypertrophy :
- Tetrandrine, known for its calcium antagonist properties, has been shown to attenuate cardiac hypertrophy. This effect is thought to be mediated through its anti-inflammatory, antioxidant, and anti-fibrogenetic activities, disrupting reactive oxygen species-dependent ERK1/2 signaling (Shen et al., 2010).
properties
Molecular Formula |
IO4 |
|---|---|
Molecular Weight |
190.902 g/mol |
InChI |
InChI=1S/IO4/c2-1(3,4)5 |
InChI Key |
DHFNRPRUYMCHCW-UHFFFAOYSA-N |
Canonical SMILES |
O=I(=O)(=O)[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



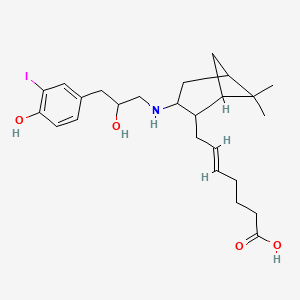
![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)
![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

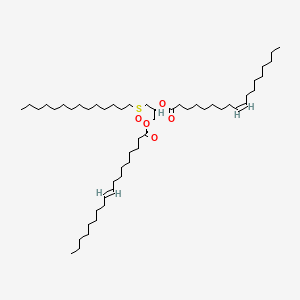
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
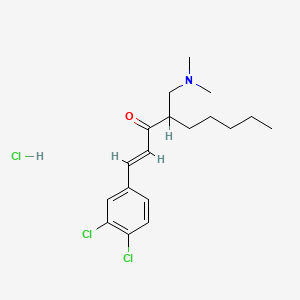

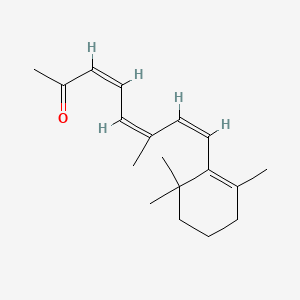

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)